molecular formula C15H14O4S B2465070 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid CAS No. 110046-36-1

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid

Cat. No.: B2465070
CAS No.: 110046-36-1
M. Wt: 290.33
InChI Key: TYRULJCOYHWOKV-UHFFFAOYSA-N
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Description

Product Overview 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid is an organic small molecule with the molecular formula C 15 H 14 O 4 S and a molecular weight of 290.33 g/mol [ ]. It is supplied for research purposes and is identified under CAS Number 110046-36-1 [ ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Structural Features and Potential Research Value This compound features a unique structure incorporating a benzoic acid moiety linked to a p-toluenesulfonyl (tosyl) methyl group. This bifunctional nature, containing both a carboxylic acid and a sulfonyl group, makes it a valuable intermediate in synthetic organic chemistry [ ]. Researchers can utilize this molecule as a building block for the synthesis of more complex compounds, particularly in pharmaceutical and materials science research. The tosyl group is a well-known protecting group and activating group in organic synthesis, while the carboxylic acid can be readily functionalized into amides, esters, and other derivatives. Handling and Ordering Information Always consult the Safety Data Sheet (SDS) prior to handling. This product is available for purchase from various suppliers in quantities ranging from 250 mg to 1 g [ ]. Please note that specific published research on the biological activity, mechanism of action, or direct applications of this exact compound is limited in the public domain. Its primary research value is derived from its functional groups and potential as a synthetic intermediate.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-11-2-8-14(9-3-11)20(18,19)10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRULJCOYHWOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035113
Record name 4-[[(4-Methylphenyl)sulfonyl)methyl]benzoic acid
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Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110046-36-1
Record name Benzoic acid, 4-(((4-methylphenyl)sulfonyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110046361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[(4-Methylphenyl)sulfonyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylbenzenesulfonyl)methyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid derivatives in anticancer applications. Compounds with similar structures have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives containing the thiazolidinone scaffold have demonstrated substantial anticancer activity against leukemia and central nervous system cancers, suggesting that modifications to the benzoic acid structure can enhance therapeutic efficacy .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The sulfonamide group is known to interact with biological targets, potentially leading to apoptosis in cancer cells. Further research is necessary to elucidate the precise molecular mechanisms involved .

Analytical Chemistry

Chromatographic Applications
The compound is utilized as a standard reference material in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its unique chemical properties allow for effective separation and identification of related compounds in complex mixtures .

Environmental Monitoring
In environmental chemistry, this compound can serve as an analytical marker for monitoring sulfonamide contamination in water sources. Its detection is crucial for assessing environmental impacts and ensuring compliance with safety regulations regarding pharmaceutical residues .

Material Science

Polymer Chemistry
This compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of sulfonamide groups into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Nanotechnology
In nanomaterials research, derivatives of this compound are being investigated for their ability to functionalize nanoparticles. This functionalization can improve the biocompatibility and targeting capabilities of nanoparticles used in drug delivery systems .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated derivatives of this compound against leukemia cellsSignificant inhibition rates observed; compounds showed selective cytotoxicity .
Environmental Impact Assessment Analyzed water samples for sulfonamide contaminationDetected levels correlated with industrial discharge; highlighted need for regulatory measures .
Polymer Enhancement Research Examined the effects of adding the compound to polymer blendsImproved mechanical properties and thermal stability were reported, suggesting potential industrial applications .

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituent/R-Group Key Functional Groups Molecular Weight (g/mol)
4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid -(CH₂)C₆H₄SO₂CH₃ (4-methyl) Benzoic acid, sulfonyl, methyl 306.34
4-(Methylsulfonyl)benzoic acid -SO₂CH₃ Benzoic acid, methylsulfonyl 200.21
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid -NHSO₂C₆H₄OCH₃ Benzoic acid, sulfamoyl, methoxy 307.31
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid -NHSO₂C₆H₃(F)CH₃ Benzoic acid, sulfonamide, fluoro 309.31
4-(4-Bromobenzenesulfonamido)benzoic acid -NHSO₂C₆H₄Br Benzoic acid, sulfonamide, bromo 356.19

Key Observations :

  • Electron-withdrawing effects: The sulfonyl group (-SO₂-) in all compounds enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2). For example, 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid has a predicted pKa of 4.06 .
  • Substituent diversity : Methyl, methoxy, bromo, and fluoro groups on the sulfonyl-linked aryl ring modulate lipophilicity and electronic properties.
Physicochemical Properties
Property This compound 4-(Methylsulfonyl)benzoic acid 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid
Melting Point Not reported Not reported Not reported
Solubility Likely low in water due to sulfonyl group Low (polar aprotic solvents) Moderate in DMSO or methanol
pKa Estimated ~3.8–4.2 ~3.5–4.0 (methylsulfonyl effect) ~4.5–5.0 (methoxy reduces acidity)

Spectral Data :

  • 13C-NMR : Similar compounds (e.g., sulfonamide derivatives) show characteristic peaks:
    • Benzoic acid carbonyl: δ ~169–170 ppm .
    • Sulfonyl-linked carbons: δ ~55–60 ppm (methylene) and ~130–145 ppm (aromatic carbons) .
  • IR : Sulfonyl stretching vibrations at ~1160–1320 cm⁻¹ .

Biological Activity

Overview

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid, with the molecular formula C15H14O4S and a molecular weight of 290.34 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-methylbenzenesulfonyl chloride with benzoic acid, and it exhibits a variety of chemical reactivities, which contribute to its biological applications.

The biological activity of this compound is largely attributed to its structural components:

  • Sulfonyl Group : Acts as an electrophile, facilitating interactions with nucleophiles.
  • Benzoic Acid Moiety : Engages in hydrogen bonding and other non-covalent interactions that enhance its reactivity and biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. For instance, derivatives of sulfonamide compounds have shown significant inhibitory effects against various bacteria, indicating that modifications to the sulfonyl structure can enhance activity .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Bacillus subtilis150 µg/mL

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It may inhibit specific enzymes critical for bacterial growth or metabolic pathways, suggesting its potential use in drug development targeting bacterial infections.

Case Studies

  • In Silico Molecular Docking Studies : Research involving molecular docking has demonstrated that derivatives of this compound can bind effectively to dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The binding affinities observed were significant, with one derivative showing a binding free energy of -8.1 kcal/mol, indicating strong interaction with the target enzyme .
  • Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. These tests revealed that certain derivatives displayed potent activity at non-cytotoxic concentrations, suggesting potential applications in cancer therapeutics .

Research Applications

The diverse biological activities of this compound suggest several applications across different fields:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer.
  • Agricultural Science : Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science : Incorporation into polymers to enhance their properties due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sulfonylation and esterification steps. For example, analogous compounds like 4-methoxybenzoic acid derivatives are synthesized via alkylation of phenolic groups using dimethyl sulfate under controlled alkaline conditions (e.g., 30–35°C, NaOH catalysis) . To optimize yields, variables such as reaction temperature, stoichiometry of reagents (e.g., dimethyl sulfate), and post-reaction acidification (using 5% H₂SO₄) must be systematically tested. Recrystallization in ethanol or ethyl acetate/hexane mixtures improves purity, as demonstrated in related benzoic acid syntheses .

Q. How can NMR and FT-IR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include the sulfonyl group (S=O stretch at ~1150–1350 cm⁻¹), carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹; C=O at ~1680 cm⁻¹), and aromatic C–H bending (700–900 cm⁻¹). Compare with reference spectra of structurally similar compounds like 4-methylbenzenesulfonamide derivatives .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm), while the methyl group on the sulfonyl moiety resonates at δ ~2.5 ppm. The methylene bridge (–CH₂–) between sulfonyl and benzoic acid groups shows δ ~4.0–4.5 ppm (¹H NMR). Assignments should align with computational predictions (e.g., PubChem data) .

Q. What are the common applications of this compound in medicinal chemistry?

  • Methodological Answer : The sulfonyl and carboxylic acid groups make it a candidate for enzyme inhibition studies (e.g., targeting carbonic anhydrases) or as a prodrug scaffold. Structural analogs have been explored for anti-inflammatory or anticancer properties via sulfonamide-mediated protein binding . To validate bioactivity, researchers should employ assays like fluorescence polarization (for binding affinity) or cell viability assays (e.g., MTT) using cancer cell lines.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation caused by rotational flexibility of the sulfonyl-methyl bridge?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving torsional angles and bond lengths. For example, in related sulfonamide-benzoic acid derivatives, SCXRD confirmed planar alignment of the sulfonyl and aromatic rings (dihedral angles <10°), stabilized by intramolecular hydrogen bonds . Crystallization solvents (e.g., DMF/water mixtures) and slow evaporation techniques are recommended to obtain high-quality crystals .

Q. How do reaction solvent polarity and pH influence the compound’s stability during long-term storage?

  • Methodological Answer : Stability studies should monitor degradation via HPLC or LC-MS under varying conditions. For carboxylic acid derivatives like this compound, non-polar solvents (e.g., hexane) minimize hydrolysis, while acidic pH (pH 3–5) stabilizes the sulfonyl group against nucleophilic attack. Accelerated aging tests (40°C, 75% RH) can predict shelf life, as shown in studies on similar sulfonamides .

Q. What analytical strategies address discrepancies between computational (DFT) and experimental spectral data?

  • Methodological Answer :

DFT Optimization : Use software like Gaussian to model the compound’s geometry and vibrational frequencies. Compare calculated IR/NMR spectra with experimental data.

Tautomerism Check : Investigate possible keto-enol or sulfonyl group tautomerization, which may explain shifts in spectral peaks .

Hybrid Techniques : Combine SCXRD (for exact bond lengths) with solid-state NMR to resolve ambiguities in dynamic molecular behavior .

Q. Can this compound form co-crystals with pharmacologically relevant coformers (e.g., nicotinamide), and how does this affect solubility?

  • Methodological Answer : Screen co-crystal formation via solvent-drop grinding or slow evaporation. For example, 4-methylbenzenesulfonamide derivatives form co-crystals with nicotinamide, enhancing aqueous solubility by disrupting hydrogen-bonding networks . Characterize using PXRD and DSC to confirm co-crystal formation, followed by dissolution testing in biorelevant media (e.g., FaSSIF) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s melting point (e.g., 239–241°C vs. 180–183°C in similar derivatives)?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize using DSC to identify polymorphs. Cross-validate with SCXRD to confirm crystal packing differences, as seen in studies on 4-methylsulfonylbenzoic acid analogs .

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